2-(Diethylamino)ethyl 2,4-diphenylbutyrate
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Overview
Description
2-(Diethylamino)ethyl 2,4-diphenylbutyrate is a chemical compound with the molecular formula C20H27NO2 It is known for its unique structure, which includes a diethylamino group and a diphenylbutyrate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2,4-diphenylbutyrate typically involves the esterification of 2,4-diphenylbutyric acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 2,4-diphenylbutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
2-(Diethylamino)ethyl 2,4-diphenylbutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 2,4-diphenylbutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with biological membranes, altering their permeability and affecting cellular processes. The diphenylbutyrate moiety may interact with specific receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl 2,4-diphenylpropanoate
- 2-(Diethylamino)ethyl 2,4-diphenylacetate
- 2-(Diethylamino)ethyl 2,4-diphenylbutanoate
Uniqueness
2-(Diethylamino)ethyl 2,4-diphenylbutyrate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
77985-15-0 |
---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2,4-diphenylbutanoate |
InChI |
InChI=1S/C22H29NO2/c1-3-23(4-2)17-18-25-22(24)21(20-13-9-6-10-14-20)16-15-19-11-7-5-8-12-19/h5-14,21H,3-4,15-18H2,1-2H3 |
InChI Key |
RHQLGMFQMOJMSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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